molecular formula C24H29N7O3 B11182790 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11182790
M. Wt: 463.5 g/mol
InChI Key: KCHWQWWHJZJXGW-UHFFFAOYSA-N
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Description

The compound 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic molecule that features a triazine core, a piperazine ring, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.

    Piperazine Derivative Formation: The benzodioxole moiety is then attached to a piperazine ring through a nucleophilic substitution reaction.

    Triazine Core Formation: The triazine core is synthesized separately, often through the reaction of cyanuric chloride with an appropriate amine.

    Final Coupling: The piperazine derivative is then coupled with the triazine core under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids.

    Reduction: Reduction of the triazine core can yield various amine derivatives.

    Substitution: Substitution reactions on the piperazine ring can produce a variety of substituted piperazines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug development.

    Medicine: Preliminary studies indicate that this compound may have anticancer properties, making it a target for further pharmacological research.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The triazine core may interact with DNA or RNA, while the piperazine ring could interact with protein receptors. These interactions could lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(4-HYDROXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the benzodioxole moiety, in particular, is believed to enhance its ability to interact with biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C24H29N7O3

Molecular Weight

463.5 g/mol

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H29N7O3/c1-2-32-19-6-4-18(5-7-19)26-24-28-22(27-23(25)29-24)15-31-11-9-30(10-12-31)14-17-3-8-20-21(13-17)34-16-33-20/h3-8,13H,2,9-12,14-16H2,1H3,(H3,25,26,27,28,29)

InChI Key

KCHWQWWHJZJXGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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